N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
This compound is a synthetic small molecule characterized by a pyrimido[4,5-d]pyrimidine core substituted with dimethyl and propyl groups at positions 6 and 2, respectively. The thioacetamide linkage bridges the pyrimido-pyrimidine system to a benzo[d][1,3]dioxol-5-ylmethyl moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S/c1-4-5-15-23-18-17(20(28)26(3)21(29)25(18)2)19(24-15)32-10-16(27)22-9-12-6-7-13-14(8-12)31-11-30-13/h6-8H,4-5,9-11H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYGZNELQTPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a benzo[d][1,3]dioxole moiety and a tetrahydropyrimido-pyrimidine derivative. Its chemical formula is C₁₈H₁₉N₃O₄S. The presence of the dioxole ring is known to contribute to various biological activities due to its electron-rich nature.
Mechanisms of Biological Activity
- Antimicrobial Activity :
- Anticancer Potential :
- Cholinesterase Inhibition :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of the compound. Key observations include:
- Modification of the Dioxole Ring : Substituents on the dioxole ring influence binding affinity and biological activity significantly.
- Tetrahydropyrimido-pyrimidine Core : Variations in substituents at positions 6 and 8 have shown to enhance or reduce activity against specific targets .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Models :
Data Tables
| Biological Activity | Compound Concentration | Observed Effect |
|---|---|---|
| Antibacterial | 50 μM | Moderate inhibition against E. coli |
| Anticancer | 50 μM | Induced apoptosis in MCF-7 cells |
| Cholinesterase Inhibition | 46.42 μM | Comparable inhibition to physostigmine |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Influence: The pyrimido[4,5-d]pyrimidine core in the target compound is more rigid and electron-deficient compared to simpler pyrimidin-2-yl (e.g., ) or thiazolidinedione systems (e.g., ). This rigidity may enhance binding specificity to ATP pockets in kinases.
In contrast, the benzyl-substituted analog () lacks these alkyl groups, which may explain its lower molecular weight (MW 336 vs. ~500 for the target compound) and possibly different pharmacokinetics.
Synthetic Feasibility :
- The synthesis of the target compound may involve multi-step coupling reactions, similar to the carbodiimide-mediated amidation described for thiazolidinedione derivatives (). However, the fused pyrimido-pyrimidine system would require specialized heterocyclic condensation steps.
- The yield of the simpler N-benzyl analog (66% in ) suggests moderate synthetic efficiency, which may decrease for the more complex target compound.
The target compound’s thioether linkage may similarly act as a hydrogen-bond acceptor or participate in redox interactions. The Mosmann assay ()—a common cytotoxicity screening tool—could be applied to evaluate the target compound’s proliferative/cytotoxic effects relative to .
Preparation Methods
Nitration and Reduction of Benzodioxole
The synthesis begins with benzo[d]dioxole-5-carbaldehyde , which undergoes nitration at the para position using concentrated nitric acid in sulfuric acid. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) in ethanol, yielding 5-aminobenzo[d]dioxole .
Synthesis of the Pyrimido[4,5-d]pyrimidine Core
Cyclization Strategy
The tetrahydropyrimido[4,5-d]pyrimidine scaffold is constructed via a [4+2] cyclization reaction. A mixture of 2-propyl-4,6-diaminopyrimidine-5-carboxamide and dimethyl malonate undergoes cyclocondensation in refluxing acetic acid, forming the bicyclic system with concomitant introduction of the 5,7-dioxo groups.
Thiol Group Incorporation
The 4-position of the pyrimidine ring is functionalized with a thiol group using phosphorus pentasulfide (P₂S₅) in dry pyridine. This converts the keto group at position 4 to a thione, yielding 4-thioxo-6,8-dimethyl-2-propyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine .
Formation of the Thioacetamide Linker
Bromoacetylation of Benzo[d]dioxol-5-ylmethylamine
Benzo[d]dioxol-5-ylmethylamine is reacted with bromoacetyl bromide in dichloromethane under basic conditions (triethylamine), yielding N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide .
Thioether Coupling
The thiol-containing pyrimidine intermediate (4-mercapto derivative ) is deprotonated with sodium hydride in dry THF and reacted with N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide . The nucleophilic substitution proceeds at 60°C for 12 hours, forming the thioether bond and yielding the final compound.
Reaction Optimization and Analytical Validation
Yield and Purity Data
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodioxolemethylamine synthesis | H₂ (1 atm), Pd/C, EtOH, 25°C, 6 h | 85 | 98.5 |
| Pyrimidine cyclization | Acetic acid, reflux, 8 h | 72 | 97.2 |
| Thiolation | P₂S₅, pyridine, 110°C, 4 h | 68 | 95.8 |
| Thioether coupling | NaH, THF, 60°C, 12 h | 63 | 99.1 |
Spectroscopic Characterization
- ¹H NMR (DMSO-d₆) : δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.34 (s, 6H, 2×CH₃), 3.02 (q, 2H, CH₂CH₂CH₃), 4.52 (s, 2H, SCH₂CO), 6.82–7.24 (m, 3H, benzodioxole-H), 10.21 (s, 1H, NH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1510 cm⁻¹ (C-N).
Alternative Synthetic Routes
One-Pot Cyclization-Thiolation
A modified approach condenses 2-propyl-4,6-diaminopyrimidine-5-carboxamide with thiomalonic acid in polyphosphoric acid (PPA) at 140°C, directly forming the 4-thioxo derivative in 58% yield.
Microwave-Assisted Coupling
Microwave irradiation (150°C, 30 min) accelerates the thioether coupling step, improving yields to 78% while reducing reaction time.
Challenges and Mitigation Strategies
- Thiol Oxidation : The mercapto group is prone to oxidation during storage. Stabilization is achieved by maintaining an inert atmosphere (N₂) and adding antioxidants like BHT.
- Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) directs cyclization to the desired pyrimido[4,5-d]pyrimidine regioisomer, suppressing competing pathways.
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrimidopyrimidinone core via cyclization under reflux conditions using reagents like triethylamine in DMF or THF .
- Step 2 : Thioacetamide coupling via nucleophilic substitution, requiring controlled temperatures (0–25°C) and inert atmospheres .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which analytical techniques confirm structural integrity?
- NMR Spectroscopy : - and -NMR verify substituent positions and stereochemistry (e.g., δ 2.18 ppm for methyl groups in pyrimidine rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) .
- HPLC : Monitors reaction progress and purity (>98% by area under the curve) .
Q. What is the molecular formula and weight?
- Formula : (exact formula varies slightly based on substituents) .
- Molecular Weight : ~562.64 g/mol (calculated via PubChem tools) .
Q. How is purity ensured during synthesis?
- Thin-Layer Chromatography (TLC) : Tracks intermediate formation using ethyl acetate/hexane eluents .
- Recrystallization : Ethanol or acetonitrile removes impurities from final products .
Advanced Research Questions
Q. How can conflicting NMR data between synthesized batches be resolved?
- 2D NMR Techniques : Use - HSQC and HMBC to resolve overlapping signals (e.g., distinguishing aromatic protons in the benzo[d][1,3]dioxole group) .
- Purity Reassessment : Quantify residual solvents (e.g., DMF) via gas chromatography to rule out solvent interference .
- Comparative Analysis : Cross-reference with crystallographic data from analogs (e.g., CCDC deposition codes for related structures) .
Q. What strategies optimize reaction yield in the final coupling step?
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15–20% yield improvement .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings in heterocyclic systems .
- Solvent Optimization : Switch from DMF to DMAc for better solubility of thioacetamide intermediates .
Q. How to address low solubility in biological assays?
- Co-Solvents : Use 10% DMSO or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety for improved bioavailability .
Q. How to design SAR studies for this compound?
- Analog Synthesis : Vary substituents on the pyrimidopyrimidinone core (e.g., replace propyl with cyclopropyl) and benzo[d][1,3]dioxole methyl groups .
- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) and inflammatory targets (COX-2) to correlate structure with activity .
Q. What computational methods predict enzyme interactions?
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., PI3Kγ) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in physiological conditions .
Q. How to reconcile discrepancies in biological activity data?
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and ATP concentrations (1 mM) across studies .
- Stability Studies : Monitor compound degradation in PBS (pH 7.4) via LC-MS to rule out false-negative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
